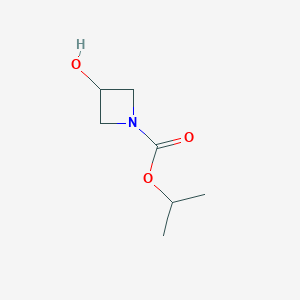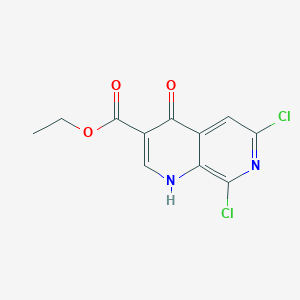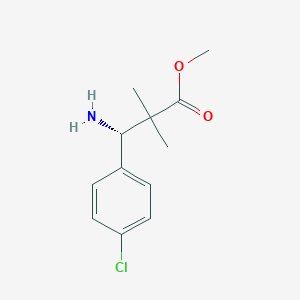
Isopropyl 3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3-hydroxyazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-hydroxyazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable β-lactam precursor, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes an industry-oriented green oxidation reaction in a microchannel reactor. This approach is suitable for large-scale production due to its efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Isopropyl 3-hydroxyazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Mecanismo De Acción
The mechanism by which isopropyl 3-hydroxyazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-hydroxyazetidine-1-carboxylate
- 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide
Uniqueness
Isopropyl 3-hydroxyazetidine-1-carboxylate is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for designing new molecules with tailored properties .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
propan-2-yl 3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5(2)11-7(10)8-3-6(9)4-8/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
SNUHLWCARHUUBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N1CC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)


![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)

![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)


![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)
